molecular formula C17H16Cl2N2O3S B2842763 2-(2,4-dichlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide CAS No. 477242-96-9

2-(2,4-dichlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2842763
CAS No.: 477242-96-9
M. Wt: 399.29
InChI Key: SLKWYZJFTFLCDQ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16Cl2N2O3S and its molecular weight is 399.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on synthesizing derivatives of benzothiazole and evaluating their biological activities. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems to screen for potential antitumor activity against a variety of human tumor cell lines. Their research identified compounds with considerable anticancer activity against some cancer cell lines (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Photovoltaic and Ligand-Protein Interactions

Another significant application is in the field of photovoltaics and ligand-protein interactions. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. They also investigated the non-linear optical (NLO) activity and performed molecular docking to understand binding interactions with Cyclooxygenase 1 (COX1), finding compound MFBA to have the best binding affinity (Y. Mary et al., 2020).

Antimicrobial Nano-Materials

In the realm of antimicrobial research, Mokhtari and Pourabdollah (2013) synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and evaluated their antimicrobial activities against pathogenic bacteria and Candida species. Their findings highlighted the significant impact of substituents on the benzothiazole ring on anticandidal activity, contributing valuable insights into the design of new antimicrobial agents (B. Mokhtari & K. Pourabdollah, 2013).

Antioxidant Activity

The compound and its derivatives have also been explored for their antioxidant properties. Ahmad et al. (2012) synthesized novel carboxamides based on the pyrazolobenzothiazine ring system and evaluated them for antioxidant activities, finding several compounds to possess moderate to significant radical scavenging activity. This study underscores the potential of benzothiazole derivatives in developing new antioxidant agents (Matloob Ahmad et al., 2012).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c1-17(2)6-11-15(12(22)7-17)25-16(20-11)21-14(23)8-24-13-4-3-9(18)5-10(13)19/h3-5H,6-8H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKWYZJFTFLCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.